molecular formula C7H9NO3 B15347936 2H-Pyran-2-one, 4-hydroxy-6-methyl-3-(methylamino)- CAS No. 260362-99-0

2H-Pyran-2-one, 4-hydroxy-6-methyl-3-(methylamino)-

Cat. No.: B15347936
CAS No.: 260362-99-0
M. Wt: 155.15 g/mol
InChI Key: WGCSRNGVWTYVJD-UHFFFAOYSA-N
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Description

. It is a derivative of pyran-2-one and is characterized by the presence of hydroxyl, methyl, and amino groups in its structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-hydroxy-6-methyl-3-(methylamino)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, can be modified to synthesize this compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of hydroxylated or aminated derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted pyran-2-ones depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 2H-Pyran-2-one, 4-hydroxy-6-methyl-3-(methylamino)- is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, including its use as an anti-inflammatory agent and in the development of new therapeutic drugs.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

  • 2H-Pyran-2-one, 4-hydroxy-6-methyl-

  • 2H-Pyran-2-one, 6-methyl-4-hydroxy-

  • 2H-Pyran-2-one, 4-hydroxy-

Uniqueness: 2H-Pyran-2-one, 4-hydroxy-6-methyl-3-(methylamino)- is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its similar counterparts

Properties

CAS No.

260362-99-0

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-(methylamino)pyran-2-one

InChI

InChI=1S/C7H9NO3/c1-4-3-5(9)6(8-2)7(10)11-4/h3,8-9H,1-2H3

InChI Key

WGCSRNGVWTYVJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)NC)O

Origin of Product

United States

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